molecular formula C14H17N3OS2 B2529354 1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea CAS No. 899969-07-4

1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea

Katalognummer: B2529354
CAS-Nummer: 899969-07-4
Molekulargewicht: 307.43
InChI-Schlüssel: RUFRMJDBVQAVCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea is a useful research compound. Its molecular formula is C14H17N3OS2 and its molecular weight is 307.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure Analysis

1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea is part of a broader category of thiazolyl urea derivatives, which have been synthesized and structurally analyzed for various scientific applications. These compounds are synthesized through reactions involving heterocyclic amino compounds, with microwave irradiation providing a more efficient method compared to conventional heating. The structure of these compounds is confirmed using techniques such as elemental analysis, 1H NMR, and X-ray diffraction analysis, highlighting their potential in scientific research due to their promising antitumor activities and structural versatility (Ling et al., 2008); (Li & Chen, 2008).

Biological Evaluation and Antimicrobial Activity

The novel thiazolyl urea derivatives have been subject to biological evaluations, demonstrating a range of activities from antitumor properties to acting as receptor tyrosine kinase inhibitors. These compounds exhibit potent activity against human chronic myeloid leukemia (CML) cell lines and show significant biological activity by affecting the PI3K/Akt signaling pathway, a crucial pathway in cancer development and progression. Such findings underscore their potential as leads for the development of new cancer therapies (Weiwei Li et al., 2019). Additionally, thiazolyl urea derivatives have demonstrated antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, which positions them as potential candidates for the development of new antibacterial agents (Zhi-hua Zhang et al., 2017).

Antioxidant and Anticholinesterase Activities

Coumarylthiazole derivatives containing aryl urea/thiourea groups have been explored for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases. These compounds exhibit promising inhibitory activity, with some demonstrating stronger inhibition than the standard drug galantamine. This suggests their potential application in the treatment of diseases like Alzheimer’s. Furthermore, these derivatives have shown significant antioxidant capabilities, further underscoring their therapeutic potential (Kurt et al., 2015).

Inhibitors of Bacterial Cell-Wall Biosynthesis

Phenyl thiazolyl urea and carbamate derivatives have been identified as new inhibitors of bacterial cell-wall biosynthesis. These compounds show good activity against enzymes such as MurA and MurB, as well as against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). Their ability to target both gram-positive and gram-negative bacteria highlights their potential as new antibacterial agents, addressing the growing issue of antibiotic resistance (Francisco et al., 2004).

Eigenschaften

IUPAC Name

1-[3-(4-methylphenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-11-3-5-12(6-4-11)19-9-2-7-15-13(18)17-14-16-8-10-20-14/h3-6,8,10H,2,7,9H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFRMJDBVQAVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.